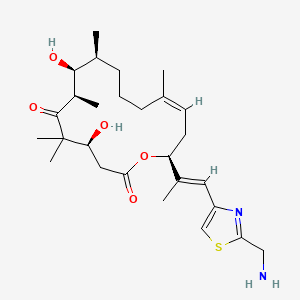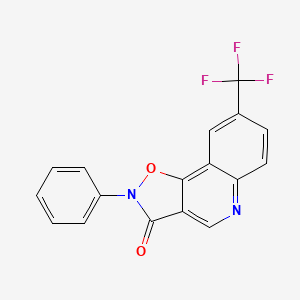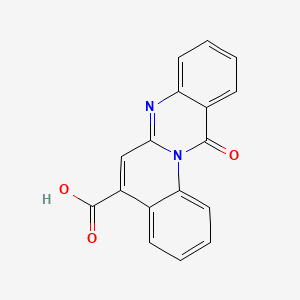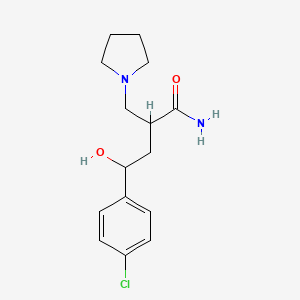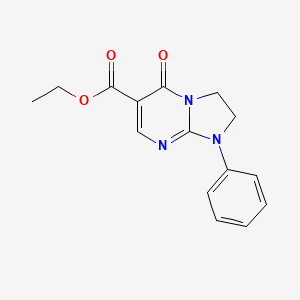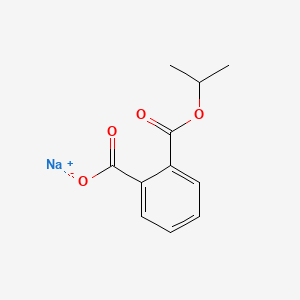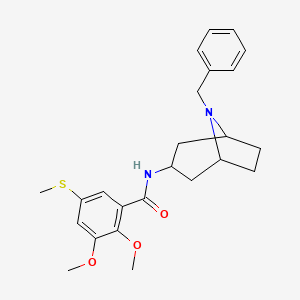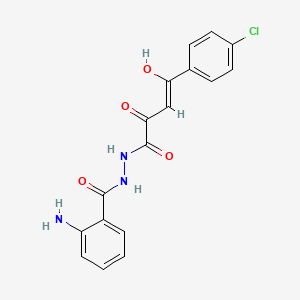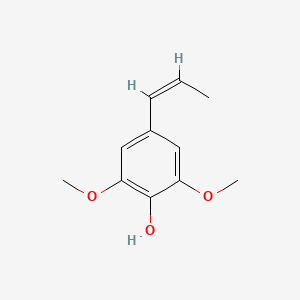
(Z)-2,6-dimethoxy-4-propenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Syringylpropene, also known as 4-propenyl syringol, is a phenolic compound derived from lignin, a complex polymer found in the cell walls of plants. It is characterized by its molecular formula C₁₁H₁₄O₃ and is known for its aromatic properties. Syringylpropene is a significant compound in the study of lignin chemistry and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Syringylpropene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of syringylpropene often involves the extraction and purification of lignin from lignocellulosic biomass. The process includes the treatment of biomass with aldehydes during lignin extraction, generating an aldehyde-stabilized lignin that can be converted into its monomers, including syringylpropene .
化学反応の分析
Types of Reactions
Syringylpropene undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of syringylpropene, such as syringaldehyde and syringic acid, which are valuable in different industrial applications .
科学的研究の応用
Syringylpropene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various aromatic compounds.
Biology: Studied for its role in plant cell wall structure and function.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of bio-based materials and chemicals.
作用機序
The mechanism of action of syringylpropene involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. The compound can scavenge free radicals, thereby protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
Similar compounds to syringylpropene include:
Eugenol: Another phenolic compound with similar aromatic properties.
Vanillin: A phenolic aldehyde derived from lignin.
Guaiacol: A phenolic compound with methoxy groups.
Uniqueness
Syringylpropene is unique due to its specific structure, which includes two methoxy groups and a propenyl side chain. This structure imparts distinct chemical properties, making it valuable in various applications .
特性
CAS番号 |
26624-13-5 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
2,6-dimethoxy-4-[(Z)-prop-1-enyl]phenol |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3/b5-4- |
InChIキー |
YFHOHYAUMDHSBX-PLNGDYQASA-N |
異性体SMILES |
C/C=C\C1=CC(=C(C(=C1)OC)O)OC |
正規SMILES |
CC=CC1=CC(=C(C(=C1)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


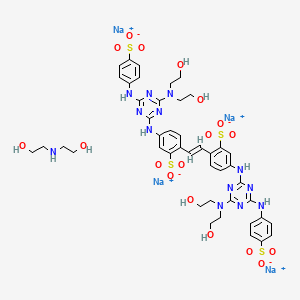
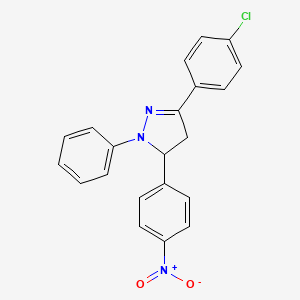
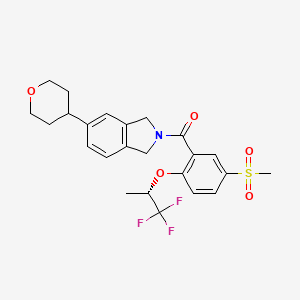
![N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B12747752.png)
